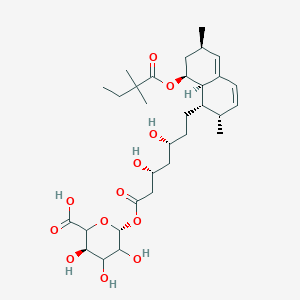
Simvastatin Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simvastatin Acyl-beta-D-glucuronide (SAG) is a synthetic derivative of the cholesterol-lowering drug simvastatin. It is a prodrug, meaning it is biologically inactive until it is metabolized to its active form, simvastatin acid. SAG has been found to be an effective and safe treatment for hypercholesterolemia, which is a condition characterized by elevated levels of cholesterol in the blood. SAG has also been used in laboratory experiments to study the effects of simvastatin on various biochemical and physiological processes.
Scientific Research Applications
Potential Therapy for Chronic Lung Diseases
Simvastatin has been explored for its potential application in treating chronic lung diseases due to its anti-inflammatory, anti-oxidant, and muco-inhibitory properties. A study suggests that simvastatin, particularly in inhaled formulations, could be beneficial for the localized treatment of lung diseases where inflammation and oxidative stress are present. The customization and optimization of simvastatin delivery profiles through inhalation could take advantage of its rapid onset of action, low systemic side effect profile, and improved physico-chemical stability (Tulbah et al., 2016).
Osteoporosis Treatment
Research has also investigated simvastatin for its therapeutic effect on osteoporosis. Studies have indicated that simvastatin can increase bone mineral density and osteocalcin content, suggesting a potential role in stimulating bone formation. However, the need for more clinical research as verification of Simvastatin’s therapeutic effect on osteoporosis has been emphasized (Zhou, 2011).
Modulation of Glucose Metabolism
The impact of simvastatin on glucose homeostasis and the risk of diabetes mellitus has been a subject of discussion. While some statins are associated with an increased risk of diabetes, pravastatin, for instance, has been shown to have a beneficial or neutral impact on glucose metabolism. The role of simvastatin and its metabolites in altering glucose metabolism is complex and requires further investigation to delineate its effects fully. The variability in the impact on glycemic control across different statins suggests a nuanced role for statin therapy in metabolic regulation (Kostapanos et al., 2010).
Mechanism of Action
Target of Action
Simvastatin Acyl-beta-D-glucuronide is a metabolite of Simvastatin . The primary target of Simvastatin is the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol biosynthesis .
Mode of Action
Simvastatin competitively inhibits HMG-CoA reductase, reducing the synthesis of cholesterol in the liver . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood, and decreasing plasma concentrations of LDL-cholesterol (LDL-C) .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Simvastatin leads to an intracellular depletion of sterols in hepatocytes . In response to this effect, the SREBP2 transcription factor is activated and induces the expression of the LDLR and the reduction of the LDL-C . Simvastatin may also affect the intracellular pool of isoprenoids (farnesyl-PP and geranylgeranyl-PP) and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .
Pharmacokinetics
The primary route of elimination for Simvastatin is through metabolism of the acyl glucuronide . Both parental and active drugs are converted to inactive glucuronide conjugates in vitro by UDP-glucuronosyltransferase 2B7 (UGT2B7) .
Result of Action
The result of Simvastatin’s action is a significant reduction in the level of LDL cholesterol . This reduction in LDL cholesterol is beneficial in the treatment of hypercholesterolemia . The role of acyl glucuronide metabolites, such as this compound, as mediators of drug-induced toxicities remains controversial .
Action Environment
The action of this compound can be influenced by several factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of acyl glucuronides . Furthermore, environmental factors such as the presence of other drugs can affect the metabolism and action of this compound .
Biochemical Analysis
Biochemical Properties
Simvastatin Acyl-beta-D-glucuronide interacts with HMG-CoA reductase, a crucial enzyme in the mevalonate pathway that leads to cholesterol synthesis . The interaction is competitive, with this compound acting as an inhibitor of the enzyme .
Cellular Effects
The inhibition of HMG-CoA reductase by this compound impacts various cellular processes. It reduces the synthesis of cholesterol, affecting cell membrane structure and function. It also influences cell signaling pathways and gene expression related to cholesterol metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to HMG-CoA reductase and inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis .
Temporal Effects in Laboratory Settings
Over time, this compound’s inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol production
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . Lower doses effectively reduce cholesterol levels, while higher doses may lead to adverse effects, such as liver damage due to the extensive inhibition of cholesterol synthesis .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway. It interacts with HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve passive diffusion and active transport
Subcellular Localization
This compound is likely to be found wherever HMG-CoA reductase is present, given its role as an inhibitor of this enzyme. HMG-CoA reductase is primarily located in the endoplasmic reticulum of cells .
properties
IUPAC Name |
(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYTKVVBICSHZ-AWTWTUOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

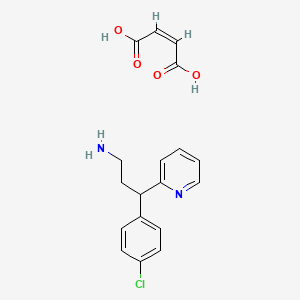
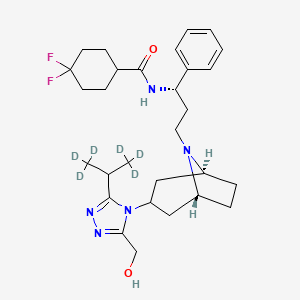

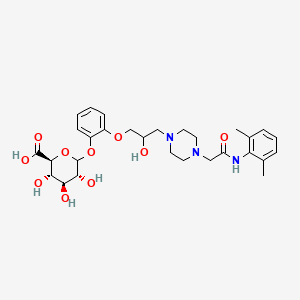
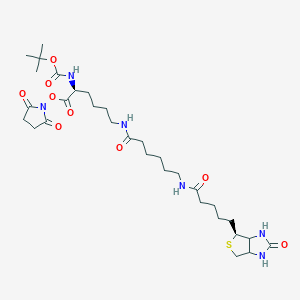
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)


